
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is a unique organic compound characterized by its complex structure, which includes multiple ethynyl and ene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-3-yne-1,5-diyne.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amine reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Scientific Research Applications
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets through its reactive ethynyl and amine groups. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethylhex-3-en-1,5-diyne: Similar structure but with ethyl groups instead of ethynyl groups.
Tetraethynylethene: Contains multiple ethynyl groups but lacks the amine functionality.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its combination of ethynyl and amine groups, which confer distinct reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
823813-95-2 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2H,11-12H2 |
InChI Key |
RBNFDFRPUUWPNF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#CN)C#CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


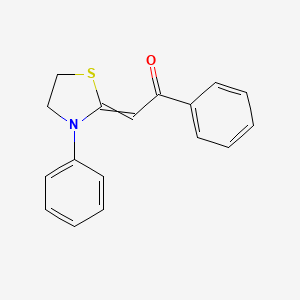
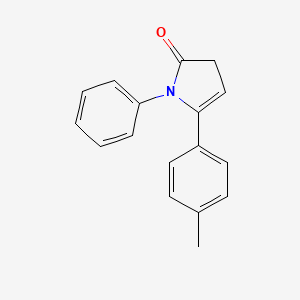
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
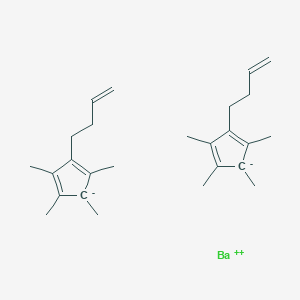
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
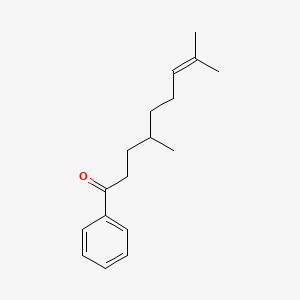
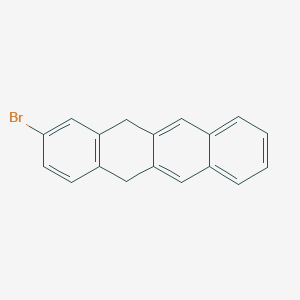
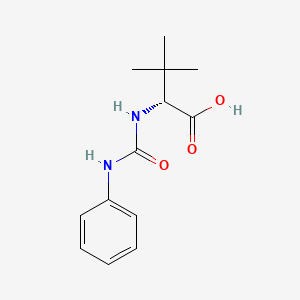
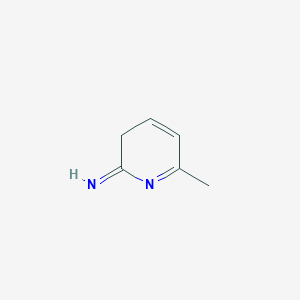
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
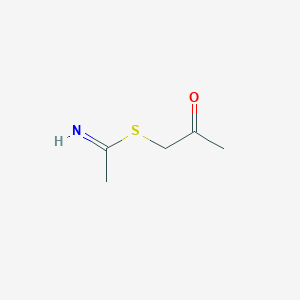
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
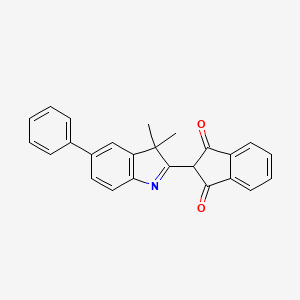
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
